An In-depth Technical Guide to the Physical Properties of Ethyl Heptadecanoate
An In-depth Technical Guide to the Physical Properties of Ethyl Heptadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl heptadecanoate (also known as ethyl margarate) is the fatty acid ethyl ester formed from heptadecanoic acid and ethanol. Its molecular formula is C₁₉H₃₈O₂.[1][2][3] This long-chain ester is a valuable compound in various scientific and industrial fields. It serves as a biochemical reagent in lipid metabolism research and is utilized in the formulation of flavors, fragrances, and cosmetics due to its pleasant fruity aroma and emollient properties.[1] Furthermore, its chemical stability and solubility in organic solvents make it a useful intermediate in organic synthesis and a component in industrial lubricants.[1] In analytical chemistry, it is often employed as an internal standard for the precise quantification of fatty acid ethyl esters (FAEEs) in biological samples via gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of its key physical properties, the experimental methods used for their determination, and a representative synthetic workflow.
Physical and Chemical Properties
The physical characteristics of ethyl heptadecanoate are well-documented across various chemical databases. These properties are crucial for its application in research and development, influencing everything from storage conditions to its behavior in different analytical systems. Below is a summary of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₈O₂ | |
| Molecular Weight | 298.51 g/mol | |
| Appearance | White or colorless solid or powder at room temperature. | |
| Melting Point | 27 - 29 °C (300.15 - 302.15 K) | |
| Boiling Point | 199 - 201 °C @ 10 mmHg (472.15 - 474.15 K) 337.67 °C @ 760 mmHg (610.82 K) (estimated) | |
| Density | 0.8517 g/cm³ | |
| Refractive Index | 1.4266 (estimated) | |
| Flash Point | 155.20 °C (428.35 K) (estimated) | |
| Vapor Pressure | 0.000103 mmHg @ 25 °C | |
| Water Solubility | 0.001172 mg/L @ 25 °C (estimated) | |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | |
| CAS Number | 14010-23-2 |
Experimental Protocols
The determination of the physical properties listed above relies on established analytical techniques. While specific instrument parameters for ethyl heptadecanoate are not always published, the following sections describe the standard methodologies for fatty acid esters.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like ethyl heptadecanoate is a key indicator of purity. A common method is the capillary tube technique, often following protocols similar to those outlined by ASTM.
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Principle: A small, dry sample is packed into a thin capillary tube, which is then heated in a controlled manner within a melting point apparatus or a Thiele tube oil bath. The temperatures at which melting begins and is complete are recorded as the melting point range.
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Methodology:
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Sample Preparation: A small amount of dry ethyl heptadecanoate is ground into a fine powder and packed into a capillary tube to a height of approximately 10 mm.
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Apparatus Setup: The capillary tube is attached to a calibrated thermometer and placed in a heating block or oil bath.
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Heating: The apparatus is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to approximately 0.5-1.0°C per minute to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. For a pure compound, this range is typically narrow (0.5-1.0°C).
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Boiling Point Determination (Reduced Pressure)
Due to its high boiling point at atmospheric pressure, the boiling point of ethyl heptadecanoate is often measured under reduced pressure (vacuum) to prevent thermal degradation.
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Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered. Techniques like distillation or Differential Scanning Calorimetry (DSC) can be employed.
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Methodology (Microscale Distillation):
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Apparatus Setup: A small quantity of the sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned to measure the vapor temperature below the sidearm of the condenser.
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Vacuum Application: The pressure inside the apparatus is reduced to the desired level (e.g., 10 mmHg) and held constant.
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Heating: The sample is heated gently until it begins to boil and a steady reflux is observed.
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Measurement: The temperature is recorded when it stabilizes as the vapor condenses into the receiving flask. The corresponding pressure must also be recorded.
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Purity Analysis (Gas Chromatography)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile compounds like fatty acid esters.
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Principle: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The FID detects organic compounds as they elute, producing a signal proportional to their concentration.
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Methodology:
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Sample Preparation: A dilute solution of ethyl heptadecanoate is prepared in a suitable solvent (e.g., hexane or isooctane).
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Injection: A small volume (e.g., 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.
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Separation: The vapor is swept onto a capillary column (e.g., a polar HP-Innowax or a non-polar dimethylpolysiloxane column) housed in an oven. The oven temperature is programmed to ramp up, facilitating the separation of components.
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Detection: As components elute from the column, they are combusted in the FID. The resulting ions generate an electrical signal.
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Quantification: The purity is calculated by comparing the peak area of ethyl heptadecanoate to the total area of all peaks in the chromatogram. Purity is often reported as ≥97% (GC).
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Synthesis Workflow: Fischer Esterification
Ethyl heptadecanoate is typically synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (heptadecanoic acid) and an alcohol (ethanol). The workflow is a classic example of nucleophilic acyl substitution.
Caption: Fischer esterification workflow for ethyl heptadecanoate synthesis.
